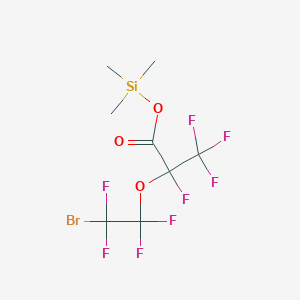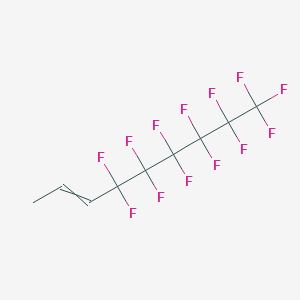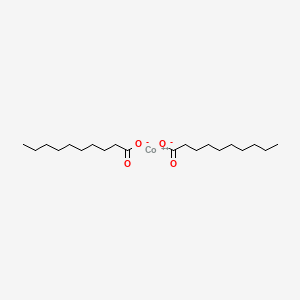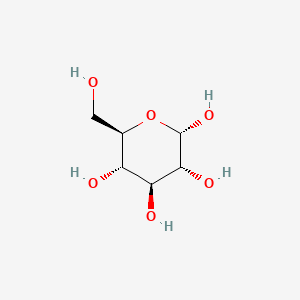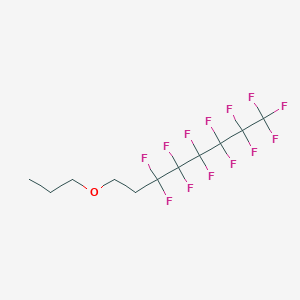
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-propoxyoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorinated compounds like “1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-propoxyoctane” typically have unique properties due to the presence of fluorine atoms. Fluorine is highly electronegative, which can result in compounds that are resistant to degradation and have low surface tension .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is typically characterized by the presence of carbon-fluorine bonds. These bonds are very strong and contribute to the stability of these compounds .Chemical Reactions Analysis
The chemical reactions involving fluorinated compounds can be complex due to the strength of the carbon-fluorine bond. These compounds are often resistant to degradation .Physical And Chemical Properties Analysis
Fluorinated compounds often have unique physical and chemical properties. They are typically characterized by low surface tension, high thermal stability, and resistance to degradation .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
1193010-01-3 |
|---|---|
Formule moléculaire |
C11H11F13O |
Poids moléculaire |
406.18 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-propoxyoctane |
InChI |
InChI=1S/C11H11F13O/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2-5H2,1H3 |
Clé InChI |
OBQBCHMEIBSHBO-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




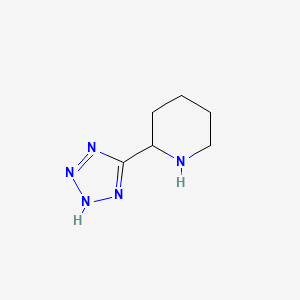
![(2R)-2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B8270324.png)

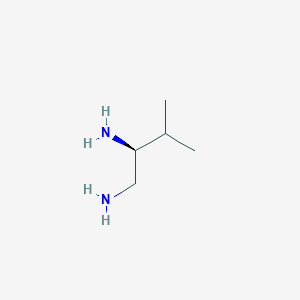
![(betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B8270359.png)
![5-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B8270379.png)
![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B8270382.png)

